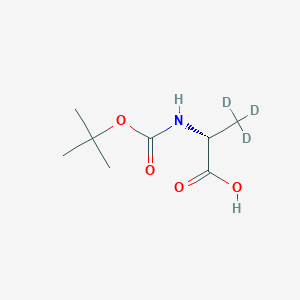

D-Alanine-3,3,3-D3-N-T-boc

描述

属性

IUPAC Name |

(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-YXLFGOCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation: Isotopic Labeling in Chemical Biology

Isotopic labeling is a technique that involves the replacement of specific atoms in a molecule with their isotopes, which have a different number of neutrons. wikipedia.orgspectroinlets.com This substitution creates a "labeled" compound that can be tracked and differentiated from its unlabeled counterpart, providing a powerful method for elucidating metabolic pathways, reaction mechanisms, and molecular interactions. wikipedia.orgspectroinlets.comstudysmarter.co.uk

Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used in these studies. wikipedia.orgcernobioscience.com The key advantage of stable isotope labeling is that the labeled molecules are chemically almost identical to their natural counterparts and can be safely used in living systems for extended periods. creative-proteomics.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled molecules, providing detailed insights into dynamic biological processes. wikipedia.orgspectroinlets.com

One prominent application of isotopic labeling is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgsigmaaldrich.comresearchgate.net In SILAC, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. wikipedia.orgsigmaaldrich.com This leads to the incorporation of these amino acids into all newly synthesized proteins. researchgate.net By comparing the mass spectra of proteins from the "light" and "heavy" cell populations, researchers can accurately quantify changes in protein abundance under different experimental conditions. wikipedia.orgsigmaaldrich.comresearchgate.net

Deuterium labeling, specifically with deuterium oxide (D₂O or heavy water), offers a cost-effective and versatile method for metabolic labeling. nih.govnih.gov Deuterium from D₂O can be incorporated into various biomolecules, including non-essential amino acids, during their biosynthesis. nih.govbiorxiv.org This allows for the analysis of metabolic flux and the turnover rates of proteins and other macromolecules on a proteome-wide scale. nih.govnih.gov

A Chiral Significance: the Role of D Amino Acids in Biology

For a long time, D-amino acids were considered unnatural and largely absent from mammals. nih.gov However, with the advent of more sensitive analytical methods, it has become clear that D-amino acids, such as D-serine, D-aspartate, and D-alanine, are present in various organisms, including humans, and play significant physiological roles. nih.govnih.govthieme-connect.comwikipedia.org

In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan cell wall. frontiersin.orgwikipedia.orgnih.gov The presence of these D-amino acids provides resistance against most proteases, which are typically specific for L-amino acids. frontiersin.org Bacteria are known to produce a variety of D-amino acids, which are involved in regulating cell wall remodeling, biofilm formation, and spore germination. wikipedia.orgnih.govnih.govelsevierpure.comnih.gov

In mammals, D-amino acids have been found to be particularly important in the nervous and endocrine systems. nih.gov D-serine and D-aspartate, for instance, are known to act as signaling molecules in the brain. neurosciences.asso.fr They function as agonists or co-agonists for the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. nih.govneurosciences.asso.frjohnshopkins.edumdpi.com Altered levels of these D-amino acids have been linked to neurological conditions such as schizophrenia and Alzheimer's disease. nih.govneurosciences.asso.fr D-alanine is also detected in the brain and other tissues of rodents and humans and has been shown to bind to the NMDA receptor. nih.govmdpi.commdpi.com

The table below summarizes the roles of some key D-amino acids in different biological systems.

| D-Amino Acid | Biological System | Key Functions |

| D-Alanine | Bacteria, Mammals | Component of peptidoglycan, modulates NMDA receptor activity. nih.govfrontiersin.orgwikipedia.orgmdpi.com |

| D-Glutamic Acid | Bacteria | Component of peptidoglycan. frontiersin.org |

| D-Serine | Mammals | Co-agonist of the NMDA receptor in the brain, involved in neurotransmission. nih.govneurosciences.asso.frjohnshopkins.edu |

| D-Aspartate | Mammals | Agonist of the NMDA receptor, plays a role in neuronal development. nih.govneurosciences.asso.frjohnshopkins.edu |

| D-Methionine, D-Leucine, D-Tyrosine, D-Phenylalanine | Bacteria | Regulate cell wall remodeling. elsevierpure.com |

The Guardian: N Tert Butoxycarbonyl N T Boc Protection in Chemistry

In the synthesis of complex organic molecules, particularly peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. fiveable.megenscript.com The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. fiveable.mewikipedia.orgnumberanalytics.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgnumberanalytics.comjkchemical.com This reaction converts the nucleophilic amine into a much less reactive carbamate. total-synthesis.comchemistrysteps.com The key advantages of the Boc group are its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its ease of removal under mildly acidic conditions, often using trifluoroacetic acid (TFA). fiveable.mewikipedia.orgtotal-synthesis.comhighfine.comthermofisher.com This acid-lability is due to the formation of a stable tert-butyl cation upon cleavage. total-synthesis.comchemistrysteps.com

The ability to selectively add and remove the Boc group makes it a cornerstone of modern peptide synthesis. numberanalytics.comthermofisher.comnih.gov In a strategy known as solid-phase peptide synthesis (SPPS), amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. fiveable.me The Boc group is used to protect the α-amino group of the incoming amino acid, allowing for the formation of a peptide bond with the deprotected N-terminus of the growing chain. thermofisher.com The Boc group is then removed to allow for the next coupling cycle. thermofisher.com

The orthogonality of the Boc group with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allows for complex synthetic strategies where different protecting groups can be removed independently of one another. total-synthesis.comnumberanalytics.comwikipedia.org This provides chemists with a high degree of control over the synthesis of intricate molecules. fiveable.menumberanalytics.com

The Tool: Research Directions for Deuterated and Protected Amino Acid Derivatives

General Approaches to Deuterium Incorporation in Amino Acids

The introduction of deuterium into amino acids can be accomplished through several sophisticated methods, each with unique advantages regarding selectivity, efficiency, and scalability. nih.gov The choice of method often depends on the desired labeling pattern and the specific amino acid.

Chemo-enzymatic Synthetic Routes for Site-Selective Deuteration

Chemo-enzymatic synthesis leverages the high selectivity of enzymes with the practicality of chemical reactions to create complex molecules. nih.gov This hybrid approach is particularly effective for achieving site-specific deuteration that might be challenging through purely chemical means. nih.govchemrxiv.org Enzymes offer unparalleled control over stereochemistry and regioselectivity, operating directly on free amino acids and thus simplifying synthetic routes by avoiding extensive use of protecting groups. nih.gov

For the synthesis of a Cβ-deuterated alanine (B10760859), a strategy could involve an enzyme that facilitates hydrogen exchange at the β-position. While many enzymes, particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent ones, can catalyze H/D exchange at the α-carbon, achieving selective β-deuteration is more challenging. wisc.edu A dual-enzyme system, where one enzyme activates the α-proton and a partner protein facilitates exchange at the β-carbon, has been shown to be effective for various amino acids. wisc.eduacs.org For instance, an aminotransferase (like DsaD) paired with a partner protein (DsaE) can catalyze Cα and Cβ H/D exchange, whereas the aminotransferase alone may only deuterate the Cα position. wisc.eduacs.org

Biocatalytic Hydrogen Isotope Exchange (HIE) Methods

Biocatalytic Hydrogen Isotope Exchange (HIE) is an efficient and atom-economical technique for deuterium labeling. rsc.org This method uses enzymes to catalyze the exchange of protons for deuterons from a deuterium source, typically heavy water (D₂O). nih.govrsc.org Pyridoxal 5'-phosphate (PLP)-dependent enzymes are central to many HIE strategies due to their ability to stabilize carbanionic intermediates, facilitating deprotonation and subsequent deuteration. rsc.orglibretexts.org

These enzymes, such as aminotransferases or racemases, form an external aldimine with the amino acid substrate. libretexts.org This complex acts as an "electron sink," withdrawing electron density and increasing the acidity of the protons on the α- and β-carbons, allowing for their exchange in a D₂O environment. libretexts.orgosti.gov While many PLP-dependent enzymes readily catalyze exchange at the α-position, those that can also deprotonate the β-carbon, like methionine-γ-lyase, can produce Cα/Cβ-deuterated products. wisc.edu Achieving exclusive Cβ-deuteration often requires specific enzyme systems or multi-step chemo-enzymatic strategies. chemrxiv.orgwisc.edu

De novo Synthesis from Deuterated Precursors

De novo synthesis, or the construction of a molecule from the ground up, offers complete control over the placement of isotopic labels. nih.govresearchgate.net This approach begins with simple, commercially available starting materials that already contain the deuterium atoms in the desired positions. For the synthesis of D-Alanine-3,3,3-D3, a logical precursor would be a fully deuterated three-carbon keto acid, such as pyruvic-d3 acid.

A key step in this pathway is stereoselective reductive amination. researchgate.netchemrxiv.org The deuterated pyruvate (B1213749) can be converted to D-alanine-d3 using an amino acid dehydrogenase, such as D-alanine dehydrogenase, which stereoselectively introduces the amine group while reducing the ketone. This biocatalytic step ensures the correct D-configuration at the α-carbon. chemrxiv.org This method provides high isotopic purity and stereochemical control, although it may require a more extended synthetic sequence compared to HIE methods. nih.gov

Table 1: Comparison of Deuteration Methodologies for Amino Acids

| Methodology | Advantages | Disadvantages | Key Reagents/Catalysts | Selectivity |

|---|---|---|---|---|

| Chemo-enzymatic Synthesis | High site- and stereo-selectivity nih.gov; Milder reaction conditions. | May require specific, less common enzymes; Enzyme discovery and engineering can be complex. | Aminotransferases, Racemases, Lyases, D₂O. wisc.eduacs.org | High, controlled by enzyme active site. nih.gov |

| Biocatalytic HIE | Atom-economical (uses D₂O) wisc.edu; High efficiency; Avoids pre-functionalization. nih.gov | Site-selectivity can be challenging (e.g., Cα vs. Cβ) acs.org; Product isolation can be complex. chemrxiv.org | PLP-dependent enzymes, D₂O. rsc.org | Can be indiscriminate (e.g., Cα and Cβ) unless specific enzyme systems are used. wisc.edu |

| De novo Synthesis | Absolute control over label position nih.gov; High isotopic purity. | Often requires multi-step syntheses nih.gov; Precursors can be expensive. | Deuterated precursors (e.g., pyruvic-d3 acid), Amino acid dehydrogenases. researchgate.netchemrxiv.org | Absolute, determined by the starting material. |

N-Boc Protection Strategies for D-Alanine Derivatives

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. biosynth.com Its stability in a wide range of conditions, coupled with its clean, acid-labile removal, makes it an ideal choice for protecting the amino group of D-alanine. peptide.comfishersci.co.uk

Sequential Boc Protection of Amino Functionalities

The most common method for introducing the Boc group is by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukgoogle.com This reaction is typically performed after the synthesis and purification of the deuterated D-alanine. The process is straightforward, generally high-yielding, and can be conducted under mild basic conditions. fishersci.co.uk A typical procedure involves dissolving the amino acid in a solvent mixture, such as water/acetone or water/THF, and adding Boc₂O in the presence of a base like sodium bicarbonate or triethylamine. fishersci.co.ukgoogle.com The base neutralizes the acidic proton of the carboxylic acid and the proton released during the reaction, driving the formation of the N-Boc protected carbamate. Following the reaction, a simple acid-base workup isolates the desired N-Boc-D-alanine-3,3,3-d3. google.com

Application of Orthogonal Protecting Group Strategies in Multi-functionalized Amino Acids

Orthogonal protection is a fundamental concept in the synthesis of complex molecules like peptides, where multiple functional groups require protection. biosynth.com An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. biosynth.comub.edu The Boc group is a key player in these strategies.

The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while other common protecting groups are stable to these conditions. biosynth.compeptide.com For example, the Fmoc (9-fluorenylmethyloxycarbonyl) group, another widely used N-α-protecting group, is removed by base (e.g., piperidine). biosynth.com This Boc/Fmoc orthogonality is central to many solid-phase peptide synthesis (SPPS) strategies. researchgate.net If this compound were to be used in a synthesis, its Boc group could be removed with TFA without affecting Fmoc groups on other amino acids or acid-stable side-chain protecting groups like benzyl (B1604629) (Bzl) ethers or esters, which require stronger acids for cleavage. biosynth.compeptide.com This allows for precise, stepwise construction of peptide chains or other complex molecules.

Table 2: Common Orthogonal Protecting Groups used with Boc Strategy

| Protecting Group | Abbreviation | Functionality Protected | Removal Conditions | Orthogonal to Boc? |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amine | Base (e.g., 20% Piperidine in DMF) biosynth.com | Yes |

| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic Hydrogenation (H₂/Pd-C) | Yes |

| Benzyl ester/ether | Bzl | Carboxylic acid / Hydroxyl | Strong acid (e.g., HF) or Hydrogenation peptide.com | Yes (partially, depends on acid strength) |

| tert-Butyl ester/ether | tBu | Carboxylic acid / Hydroxyl | Acid (e.g., TFA) biosynth.com | No (cleaved under similar conditions) |

| Allyloxycarbonyl | Alloc | Amine | Pd(0) catalyst ub.edu | Yes |

Stereoselective Synthesis and Chiral Control in this compound Production

Enzymatic methods offer a powerful approach for establishing the chiral center with high fidelity. D-aminopeptidases, for instance, can be utilized in stereoselective syntheses. pu-toyama.ac.jp One potential strategy could involve the enzymatic resolution of a racemic, deuterated alanine derivative or the stereoselective amination of a deuterated keto-acid precursor. For example, a D-aminopeptidase from Ochrobactrum anthropi has been shown to be effective in the stereoselective synthesis of D-alanine N-alkylamides from D-amino acid esters or amides. pu-toyama.ac.jp This highlights the potential of biocatalysis to ensure the correct (R)-configuration at the α-carbon, achieving high enantiomeric excess (e.e.), often exceeding 99%. pu-toyama.ac.jp

Chemical methods for stereoselective synthesis often rely on asymmetric catalysis, for instance, using phase-transfer catalysis with chiral catalysts derived from Cinchona alkaloids to alkylate a glycine (B1666218) Schiff base. acs.org To apply this to the target molecule, a deuterated electrophile (e.g., D3C-I) would be used. Another approach is the diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester, which can be adapted for amino acid synthesis. researchgate.net

The introduction of the deuterium atoms typically involves either H-D exchange on a suitable precursor or building the molecule from a deuterated starting material. Metal-catalyzed H-D exchange using a deuterium source like heavy water (D₂O) under high temperature and pressure is a known method for deuterating organic compounds. google.comgoogle.com Palladium on carbon (Pd/C) with D₂O has been used for selective H-D exchange reactions. mdpi.com However, maintaining stereointegrity under these conditions can be challenging. A more controlled approach is to use deuterated reagents in the synthesis, such as deuterated methyl iodide (CD₃I) or starting from deuterated pyruvic acid.

Once the deuterated D-alanine is formed, the final step is the protection of the amine function with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust reaction in peptide synthesis. rsc.org It is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. fishersci.co.ukwikipedia.org Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction can be performed in various solvents like aqueous dioxane, acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). fishersci.co.ukpeptide.com The reaction is generally high-yielding and does not affect the stereocenter.

| Method | Key Reagents/Catalysts | Stereocontrol Principle | Deuteration Strategy | Advantages | Challenges |

| Enzymatic Synthesis | D-aminopeptidase, Transaminase | Inherent stereospecificity of the enzyme | Use of a deuterated precursor (e.g., deuterated keto-acid) | Very high enantioselectivity (>99% e.e.), mild reaction conditions. pu-toyama.ac.jp | Limited substrate scope for some enzymes, enzyme cost and stability. |

| Asymmetric Catalysis | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative), Glycine Schiff base | Catalyst directs the approach of the electrophile | Alkylation with a deuterated methyl source (e.g., CD₃I) | Broad substrate applicability, catalytic nature. acs.org | Catalyst synthesis can be complex, optimization of conditions required. |

| Diastereoselective Reduction | Chiral reducing agents (e.g., NB-Enantride), Chiral auxiliaries | Substrate or reagent control to form one diastereomer preferentially | Pre-deuterated substrate | High diastereoselectivity possible, predictable outcomes based on models (Felkin-Anh). researchgate.net | Requires stoichiometric chiral reagents or auxiliaries, which may need to be removed. |

Advanced Purification and Isolation Techniques for Isotopically Labeled and Protected Compounds

The purification and isolation of this compound are critical steps to ensure the final product is free from starting materials, reagents, and byproducts, including non-deuterated or partially deuterated species and the incorrect enantiomer. The presence of the lipophilic N-Boc protecting group significantly alters the compound's properties compared to the free amino acid, rendering it more soluble in organic solvents and amenable to standard organic chemistry purification techniques. fishersci.co.uk

A typical workup procedure following Boc protection involves an aqueous wash to remove water-soluble impurities. The product is extracted into an organic solvent like ethyl acetate. peptide.com The organic layers are then combined, dried over an agent such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is evaporated to yield the crude product. peptide.com

For further purification, several advanced chromatographic techniques are employed:

Flash Chromatography: This is a widely used method for purifying Boc-protected amino acids on a preparative scale. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. ansto.gov.au The polarity of the eluent is gradually increased to separate the target compound from impurities based on their differential adsorption to the silica.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is the method of choice. The compound is separated on a C18 column using a mobile phase, often a gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid. thermofisher.com Chiral HPLC, using a chiral stationary phase, is essential for determining and confirming the enantiomeric purity of the final product, ensuring the absence of the L-enantiomer. pu-toyama.ac.jp

Recrystallization is another powerful purification technique. If the crude Boc-amino acid is a solid, it can be recrystallized from a suitable solvent mixture, such as hexane-ethyl acetate, to obtain a highly pure crystalline product. peptide.com For oily products, conversion to a solid salt, for example, a dicyclohexylamine (B1670486) (DCHA) salt, can facilitate purification by crystallization. peptide.com

Characterization of the final product is crucial to confirm its identity, purity, and the extent of isotopic labeling. A combination of analytical techniques is used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and purity, with the absence of a signal for the methyl protons confirming successful deuteration. ²H NMR can be used to directly observe the deuterium signal, while ¹³C NMR provides further structural confirmation. ansto.gov.au

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition and, crucially, the incorporation of three deuterium atoms by the mass shift compared to the unlabeled analogue. ansto.gov.au It is also used to determine the isotopic abundance and purity. ansto.gov.au

Polarimetry: This technique is used to measure the optical rotation of the compound, which confirms the presence of a single enantiomer (in this case, the D-form) and provides evidence for its chiral integrity. ansto.gov.au

| Technique | Principle | Application for this compound | Information Obtained |

| Flash Chromatography | Adsorption chromatography on silica gel | Preparative scale purification of the crude product. ansto.gov.au | Removal of synthetic byproducts and unreacted reagents. |

| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase (C18) and a polar mobile phase | High-purity final purification. thermofisher.com | High chemical purity (>99%). |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric purity analysis. pu-toyama.ac.jp | Enantiomeric excess (e.e. %), confirming D-configuration. |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures | Final purification of solid product. peptide.com | High chemical and isomeric purity. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Confirmation of deuteration and molecular weight. ansto.gov.au | Isotopic enrichment, molecular formula confirmation (HRMS). |

| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Structural verification and confirmation of deuteration site. ansto.gov.au | Confirmation of chemical structure, site and level of deuteration. |

| Polarimetry | Rotation of plane-polarized light by a chiral substance | Confirmation of stereochemical configuration. ansto.gov.au | Optical rotation value, confirming enantiomeric integrity. |

Deuterium Kinetic Isotope Effects (KIEs) in Enzyme Mechanism Elucidationd-nb.infouni-konstanz.ded-nb.info

Deuterium KIEs are a cornerstone of mechanistic enzymology, providing evidence for the nature of bond-breaking and bond-forming steps within an enzyme's active site. d-nb.infouni-konstanz.ded-nb.info The magnitude of the KIE can help distinguish between different potential mechanisms, such as concerted or stepwise pathways, and can reveal the degree to which a particular bond is broken in the rate-determining step of a reaction.

D-Amino Acid Oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids. Studies using deuterated D-alanine have been instrumental in understanding its mechanism.

Primary KIEs: A significant primary substrate isotope effect is observed when using [2-D]D-alanine, indicating that the cleavage of the Cα-H bond is a key, rate-limiting step in the reaction. d-nb.infouni-konstanz.denih.gov For instance, at low pH, the primary substrate isotope effect on the reduction rate with [2-D]D-alanine can be as high as 9.1 ± 1.5. d-nb.infonih.gov

Solvent KIEs: The reaction also exhibits a solvent isotope effect when conducted in D₂O, suggesting the involvement of proton transfers in the catalytic cycle. A solvent deuterium isotope effect of 3.1 ± 1.1 is seen at pH 6, which decreases as the pH increases. d-nb.infouni-konstanz.denih.gov

Combined Effects: The observation that the primary and solvent KIEs are independent and their combined effect is the product of the individual KIEs supports a concerted mechanism where the rupture of both the C-H and N-H bonds of the substrate occurs in a single transition state. d-nb.infouni-konstanz.denih.gov

| Condition | Primary KIE ([2-D]D-alanine) | Solvent KIE (D₂O) | Reference |

|---|---|---|---|

| Low pH (e.g., 6.0) | 9.1 ± 1.5 | 3.1 ± 1.1 | d-nb.infonih.gov |

| High pH (e.g., 10) | 2.3 ± 0.3 | 1.2 ± 0.2 | d-nb.infonih.gov |

| pH 6.0 in D₂O | 8.4 ± 2.4 | 2.9 ± 0.8 | d-nb.infonih.gov |

Flavoenzymes, like DAAO, often utilize a flavin cofactor (FAD or FMN) to carry out redox reactions. researchgate.net The use of deuterated substrates is critical in determining whether the reaction proceeds via a hydride transfer, a carbanion intermediate, or single electron transfers. d-nb.inforesearchgate.net In the case of DAAO, the significant primary KIE, coupled with other evidence, strongly supports a hydride transfer mechanism for the dehydrogenation of D-alanine. d-nb.infonih.gov This involves the direct transfer of a hydride ion from the substrate to the flavin cofactor. d-nb.info

Alanine racemase catalyzes the interconversion of L- and D-alanine, a crucial reaction for bacterial cell wall synthesis. scispace.com KIE studies have been pivotal in dissecting its two-base catalytic mechanism.

Intrinsic primary KIEs for the Cα-hydron abstraction have been measured to be around 1.57 in the D to L direction and 1.66 in the L to D direction. scispace.com

The presence of secondary KIEs for the formation of the external aldimine intermediate suggests significant ground-state destabilization of the Cα-H bond. scispace.com

The magnitudes of these KIEs, along with the protonation states of the active site residues, point to a stepwise mechanism involving a carbanionic intermediate. scispace.comnih.gov

| Direction | Primary KIE (Cα-H abstraction) | Reference |

|---|---|---|

| D → L | 1.57 ± 0.05 | scispace.com |

| L → D | 1.66 ± 0.09 | scispace.com |

The pH of the reaction medium can significantly influence the observed KIEs, providing information about the protonation states of the enzyme and substrate in the active site. In DAAO, the rate constant for enzyme reduction by D-alanine increases with pH, reflecting apparent pKa values of less than 6 and 8. d-nb.infouni-konstanz.denih.gov The primary substrate isotope effect decreases from 9.1 at low pH to 2.3 at high pH, while the solvent isotope effect decreases from 3.1 to 1.2 across the same range. d-nb.infonih.gov This pH dependence is consistent with a mechanism where the ionization state of the substrate's amino group plays a crucial role. nih.gov

Probing Enzyme-Substrate Interactions and Transition State Architecturesd-nb.infod-nb.info

The magnitude of the KIE provides valuable information about the geometry of the transition state. A large primary KIE, like that seen in DAAO at low pH, suggests a symmetrical transition state where the hydrogen is equally shared between the donor (carbon) and the acceptor (flavin). d-nb.info The structure of the enzyme-substrate complex, including hydrogen bonds between the substrate's amino group and active site residues, influences the transition state architecture and, consequently, the observed KIEs. d-nb.info

Distinguishing Concerted Versus Stepwise Reaction Pathways Using Isotope Effectsd-nb.infonih.govnih.gov

A key application of KIEs is to distinguish between concerted and stepwise reaction mechanisms. nih.gov In a concerted mechanism, multiple bonds are broken and formed in a single step. In a stepwise mechanism, these events occur sequentially, involving one or more intermediates.

For DAAO, the fact that the "double" kinetic isotope effect (the effect of using both a deuterated substrate and a deuterated solvent) is the product of the individual primary and solvent KIEs is strong evidence for a concerted mechanism. d-nb.infonih.gov This suggests a transition state where the Cα-H bond cleavage and a proton transfer from the substrate's amino group occur simultaneously. d-nb.infonih.gov Conversely, some studies have argued that the absence of a significant solvent KIE under certain conditions points towards a stepwise mechanism involving a carbanion intermediate. nih.gov The interpretation of these data continues to be a subject of detailed enzymatic investigation.

Understanding Enzymatic Stereoinversion Mechanisms via Deuterium Labeling

The strategic substitution of hydrogen with deuterium is a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions, including the stereoinversion of amino acids. This method primarily relies on the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, providing powerful evidence about the nature of the transition state.

Deuterated alanine, in its various isotopically labeled forms, has been central to understanding enzymes that act upon it, such as D-amino acid oxidase and alanine racemase. nih.govnih.govacs.orgbohrium.com

Probing Dehydrogenation with D-Amino Acid Oxidase

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative dehydrogenation of D-amino acids to their corresponding imino acids. d-nb.infonih.gov While not a stereoinversion reaction, studies on DAAO with deuterated D-alanine are exemplary in demonstrating the power of KIEs to distinguish between competing chemical mechanisms.

Research on DAAO from Rhodotorula gracilis involved using D-alanine deuterated at the α-carbon ([2-D]D-alanine) to measure the effect on the reaction rate. d-nb.infonih.gov The magnitude of the observed KIE, along with its dependence on pH and the presence of a deuterated solvent (D₂O), provides critical insights. For instance, a large primary KIE suggests that the C-H bond cleavage is a central part of the slowest step. d-nb.infonih.gov Furthermore, by comparing the primary KIE (from labeling the substrate) and the solvent KIE (from running the reaction in D₂O), researchers can infer details about the transition state. One study found that the primary and solvent KIEs were independent, and their combined effect was multiplicative, which supports a concerted mechanism where two bonds are broken simultaneously. d-nb.infonih.govuni-konstanz.de These results have been used to argue for a direct hydride transfer from the substrate to the enzyme's FAD cofactor, although other studies have presented evidence for a stepwise mechanism involving a carbanion intermediate. d-nb.infonih.gov

| Condition | Kinetic Isotope Effect (KIE) Value | Implication on Mechanism |

| Primary KIE with [2-D]D-alanine (low pH) | 9.1 ± 1.5 | Indicates that C-H bond cleavage at the α-carbon is central to the rate-limiting step of the reaction. d-nb.infonih.gov |

| Primary KIE with [2-D]D-alanine (high pH) | 2.3 ± 0.3 | The decrease in KIE at high pH suggests a change in the rate-limiting step or the contribution of the substrate's ionization state. d-nb.infonih.gov |

| Solvent KIE with D-alanine in D₂O (pH 6) | 3.1 ± 1.1 | A significant solvent KIE points to the involvement of proton transfer from the solvent in the transition state. d-nb.infonih.gov |

| "Double" KIE in D₂O with [2-D]D-alanine | 8.4 ± 2.4 | The effect being the product of individual KIEs suggests a concerted transition state where C-H and O-H (or N-H) bond ruptures are coupled. d-nb.infonih.gov |

Elucidating Stereoinversion with Alanine Racemase

Alanine racemase is a classic example of an enzyme that catalyzes stereoinversion, converting L-alanine to D-alanine, an essential component of the bacterial cell wall. tandfonline.comebi.ac.uk Elucidating its mechanism is crucial for designing inhibitors that could serve as antibiotics. iisc.ac.in Deuterium labeling has been fundamental in this endeavor.

The mechanism of alanine racemase is thought to involve two catalytic bases in the active site: one to abstract the α-proton from one enantiomer and another to donate a proton to the resulting planar intermediate to form the other enantiomer. ebi.ac.uk By conducting the racemization reaction in deuterium oxide (D₂O), the α-hydrogen is replaced by deuterium. tandfonline.com Kinetic analysis of this exchange provides profound mechanistic details.

Studies with alanine racemase from Bacillus stearothermophilus revealed that the rate of α-hydrogen abstraction was faster from D-alanine than from L-alanine. tandfonline.com When starting with D-alanine in D₂O, an almost equal mixture of deuterated D- and L-alanine was produced. However, starting with L-alanine resulted in a 3:1 mixture of deuterated D- and L-alanine. tandfonline.com These findings support the two-base mechanism and suggest that the bases are positioned differently with respect to the substrate enantiomers. tandfonline.com Further advanced studies using perdeuterated "heavy" enzymes have shown that protein vibrations are coupled to the proton transfer step, highlighting a direct role for protein dynamics in catalysis. nih.gov

| Experiment | Observation | Mechanistic Insight |

| Racemization of D-Alanine in D₂O | An almost even mixture of deuterated D- and L-alanine is formed. tandfonline.com | Suggests that once the proton is abstracted from D-alanine, the intermediate is reprotonated/deuterated with little preference for forming D- or L-alanine. |

| Racemization of L-Alanine in D₂O | A mixture of deuterated D- and L-alanine is formed in a 3:1 ratio. tandfonline.com | Indicates a preference in the reprotonation/deuteration step, providing evidence for the distinct positioning and environment of the catalytic bases. |

| Relative Abstraction Rate | The α-hydrogen is abstracted 1.2–2.3 times faster from D-alanine than L-alanine. tandfonline.com | Reveals asymmetry in the first half-reaction for the two enantiomers, reflecting differences in how they bind and align with the catalytic residues. |

| Heavy Enzyme KIE with Cα-deuterated alanine | KIE of ~3, which is greater than the product of individual KIEs. nih.gov | This breakdown of the rule of the geometric mean suggests coupled motion between the protein structure and the proton transfer in the rate-limiting step. |

Utility in Biochemical Pathway Elucidation and Metabolic Studies

The core utility of this compound lies in its application as a tracer in metabolic studies. The presence of deuterium (D), a stable isotope of hydrogen, at the methyl group of D-alanine allows for its distinction from its naturally abundant, unlabeled counterpart. The N-t-boc (tert-butyloxycarbonyl) protecting group is a common feature in the chemical synthesis of peptides, which can be removed to liberate the deuterated D-alanine for use in biological systems. lookchem.comisotope.com

Metabolic Tracing with Deuterium-Labeled Amino Acids

Deuterium-labeled amino acids are invaluable for metabolic tracing studies. nih.govresearchgate.netspringernature.com These experiments involve introducing the labeled compound into a biological system, such as cell cultures or whole organisms, and then tracking the incorporation of the isotope into various downstream metabolites and macromolecules over time. nih.govyoutube.com This approach provides a dynamic view of metabolic pathways, revealing the flow of atoms and the rates of biochemical reactions. mdpi.comnih.govnih.gov

By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the deuterium-labeled molecules, providing a detailed map of metabolic flux. nih.govyoutube.com The choice of a stable isotope like deuterium avoids the safety concerns and disposal issues associated with radioactive isotopes. nih.gov

Tracing Alanine Metabolism and Flux in Cellular Systems

This compound, once deprotected, can be used to trace the metabolic fate of D-alanine in various cellular systems. While L-alanine is the more common enantiomer in higher organisms, D-alanine plays crucial roles, particularly in bacteria. nih.govchemrxiv.org In mammalian systems, the presence and metabolism of D-alanine are areas of active investigation. chemrxiv.org

Introducing D-Alanine-d3 allows researchers to follow its absorption, distribution, and potential conversion to other molecules. chemrxiv.org Studies using stable isotope-labeled alanine have been instrumental in understanding its role in processes like the glucose-alanine cycle, which is vital for transporting nitrogen from peripheral tissues to the liver. medchemexpress.com Although these studies often focus on L-alanine, the principles of tracing apply equally to the D-enantiomer. The use of multiple isotope effects, including deuterium, can help deduce the relative rates of different steps in the enzymatic reactions involving alanine. nih.gov

Investigation of Endogenous D-Alanine Origins and Turnover Rates

A key application of D-Alanine-3,3,3-D3 is in the investigation of the origins and turnover of endogenous D-alanine. nih.gov The gut microbiome is a significant source of D-alanine in mammals, but the extent of its endogenous synthesis and its turnover rate in various tissues are not fully understood. chemrxiv.org By administering a known amount of labeled D-alanine, researchers can use isotope dilution mass spectrometry to quantify the endogenous pool size and calculate its rate of synthesis and breakdown.

Studies in germ-free mice fed with stable isotope-labeled D-alanine have shown that D-alanine can be absorbed from the gut and distributed to various tissues, including the brain and pancreas. chemrxiv.org Such research helps to distinguish between dietary or microbial sources and potential endogenous production. chemrxiv.org

Role in Studies of Bacterial Peptidoglycan Biosynthesis

D-alanine is an essential component of peptidoglycan, the major structural element of the bacterial cell wall. nih.govresearchgate.net The peptidoglycan layer is a prime target for many antibiotics. researchgate.net D-Alanine-3,3,3-D3 serves as a critical probe in studying the dynamics of peptidoglycan synthesis and remodeling. nih.govresearchgate.netacs.org

Bacteria incorporate D-alanine into their cell walls, and by providing them with a deuterated version, scientists can monitor the sites and rates of new peptidoglycan synthesis. nih.govmicrobiologyresearch.org This can be visualized using techniques that can detect the isotopic label. This approach has been instrumental in understanding bacterial growth, cell division, and the mechanisms of action of antibiotics that target cell wall synthesis. acs.orgacs.org For example, fluorescently-labeled D-amino acids have been used to visualize peptidoglycan biosynthesis in real-time. microbiologyresearch.org The use of a deuterated, non-fluorescent version allows for quantification of incorporation rates using mass spectrometry.

Quantitative Omics Studies Utilizing Deuterium Oxide Labeling

While this compound provides a targeted approach to tracing alanine metabolism, broader metabolic insights can be gained from global labeling strategies using deuterium oxide (D₂O), or heavy water. nih.govresearchgate.net These studies provide a systems-level view of metabolism and are highly complementary to tracer studies with specific labeled compounds.

Measurement of Protein Turnover Rates in Biological Samples

Deuterium oxide is a cost-effective and simple metabolic label for measuring protein turnover rates in vivo. nih.govnih.govresearchgate.net When D₂O is introduced into the body water, the deuterium is incorporated into the C-H bonds of non-essential amino acids, such as alanine, during their synthesis. nih.govnih.gov These labeled amino acids are then incorporated into newly synthesized proteins. nih.govmetsol.com

By measuring the rate of deuterium incorporation into proteins over time, researchers can calculate the fractional synthesis rate of individual proteins or the entire proteome. mdpi.comphysiology.orgnih.govresearchgate.net This method is particularly powerful for studying proteins with slow turnover rates, which are difficult to measure with other techniques. nih.gov The analysis of deuterium enrichment in protein-bound alanine is a common readout for these studies. nih.govresearchgate.netresearchgate.net

| Protein/Tissue | Organism | Half-life | Key Finding |

|---|---|---|---|

| VLDL-apoB | Human | Hours | Demonstrates rapid turnover of apolipoproteins involved in lipid transport. researchgate.net |

| LDL-apoB | Human | 2-5 days | Highlights the slower clearance of low-density lipoproteins compared to VLDL. researchgate.net |

| Mixed Liver Proteins | Rodent | High turnover | Reflects the liver's high metabolic activity and role in synthesizing plasma proteins. nih.gov |

| Mixed Muscle Proteins | Rodent | Low turnover | Indicates the relative stability of structural proteins in muscle tissue. nih.gov |

Analysis of Cell Proliferation and Global Metabolic Flux

The incorporation of deuterium from D₂O is not limited to proteins. It is also integrated into other macromolecules like DNA and lipids, making it a versatile tool for studying cell proliferation and global metabolic flux. mdpi.comresearchgate.net

The rate of deuterium incorporation into the deoxyribose moiety of DNA is a direct measure of DNA synthesis and, therefore, cell proliferation. mdpi.com This allows for the accurate determination of cell doubling times in vitro and in vivo. mdpi.com Simultaneously, the labeling of fatty acids provides a measure of de novo lipogenesis. mdpi.com By combining these measurements, researchers can obtain a comprehensive picture of how cells allocate resources towards growth and maintenance under different conditions. acs.orggist.ac.krresearchgate.net This global view of metabolic activity is crucial for understanding complex diseases like cancer, where metabolic pathways are often reprogrammed. researchgate.netbiorxiv.orgfrontiersin.org

| Metabolic Process | Labeled Precursor | Analytical Technique | Information Gained |

|---|---|---|---|

| Protein Synthesis | Deuterium Oxide (D₂O) | Mass Spectrometry | Fractional synthesis rates of individual proteins and proteome-wide turnover. nih.govmdpi.com |

| Cell Proliferation | Deuterium Oxide (D₂O) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rate of new DNA synthesis, providing a measure of cell division. mdpi.com |

| De Novo Lipogenesis | Deuterium Oxide (D₂O) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rate of new fatty acid synthesis from non-lipid precursors. mdpi.com |

| Alanine Metabolism | D-Alanine-d3 | Mass Spectrometry | Tracing the metabolic fate and flux of D-alanine in specific pathways. chemrxiv.org |

| Peptidoglycan Synthesis | D-Alanine-d3 | Mass Spectrometry | Quantification of new cell wall synthesis in bacteria. nih.gov |

Applications in Understanding Microbial Nitrogen Uptake and Cycling

The use of isotopically labeled compounds is a cornerstone of metabolic research, providing a powerful method to trace the journey of molecules through complex biochemical pathways. chempep.com this compound, a deuterated and protected form of D-alanine, serves as a specialized tool for investigating microbial nitrogen metabolism. The deuterium atoms on the methyl group act as a stable isotopic label, allowing researchers to track the D-alanine molecule without the safety concerns associated with radioactive isotopes. chempep.com

D-alanine is a crucial and often essential component of the peptidoglycan layer in the cell walls of many bacteria. jamstec.go.jpacs.org Peptidoglycan provides structural integrity to the bacterial cell, and its synthesis is a major pathway for the assimilation of nitrogen. By supplying a culture of microorganisms with D-Alanine-3,3,3-D3 (after removal of the N-t-Boc protecting group), scientists can monitor the uptake of this specific amino acid and its subsequent incorporation into the cell wall. This process provides direct insight into the dynamics of peptidoglycan synthesis and remodeling, which are fundamental aspects of bacterial growth, division, and survival.

Research in this area often employs techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the deuterium-labeled D-alanine within bacterial components. chempep.comnih.gov By quantifying the amount of labeled D-alanine in the peptidoglycan over time and under different environmental conditions (such as varying nitrogen source availability), researchers can elucidate the kinetics and regulation of nitrogen uptake and assimilation into this critical cellular structure. For example, studies can reveal how efficiently different bacterial species utilize exogenous D-alanine or how nitrogen limitation affects the rate of cell wall synthesis.

Enantiomer-specific isotopic analysis has shown that the nitrogen isotopic composition of D-alanine can differ from that of L-alanine within the same bacterium, suggesting distinct enzymatic processing and metabolic channeling. jamstec.go.jpacs.org For instance, in several bacterial species, D-alanine in peptidoglycan was found to be depleted in ¹⁵N compared to L-alanine, a finding that points to isotopic fractionation during enzymatic reactions like those catalyzed by alanine racemase. acs.org While these studies focus on natural nitrogen isotopes, they underscore the principle that D-alanine metabolism is a highly specific and regulated process. Introducing D-Alanine-3,3,3-D3 allows for a more direct and controlled way to probe these pathways.

The findings from such studies are critical for understanding how microbes compete for and utilize nitrogen resources in their environment, a key factor in microbial ecology and for applications in biotechnology and medicine. For example, since D-alanine metabolism is specific to bacteria, understanding this pathway can aid in the development of targeted antibacterial agents. nih.gov

Detailed research findings from tracer experiments using deuterated D-alanine can be summarized to show the rate of incorporation into bacterial cell walls. The data illustrates how this technique can be used to compare metabolic activity across different species or conditions.

| Bacterial Species | Nitrogen Condition | D-Alanine-3,3,3-D3 Incorporation Rate (nmol/mg cell wall/hr) |

| Bacillus subtilis | Nitrogen Rich | 15.4 |

| Bacillus subtilis | Nitrogen Limited | 8.2 |

| Staphylococcus aureus | Nitrogen Rich | 12.1 |

| Staphylococcus aureus | Nitrogen Limited | 5.9 |

| Escherichia coli | Nitrogen Rich | 9.8 |

| Escherichia coli | Nitrogen Limited | 4.5 |

This table presents illustrative data based on the principles of isotopic labeling studies to demonstrate how D-Alanine-3,3,3-D3 could be used to quantify nitrogen assimilation into the cell wall under different conditions. The values are hypothetical and serve to represent typical findings in such an experiment.

This illustrative data shows that the rate of D-alanine incorporation, and thus nitrogen assimilation into peptidoglycan, is significantly influenced by the availability of nitrogen in the environment. Such data helps in quantifying the metabolic response of different bacteria to nutrient stress.

Advanced Spectroscopic and Analytical Characterization for Deuterated and Protected Amino Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. In the context of deuterated systems, NMR offers unique advantages for studying biomolecules.

Structural and Dynamic Characterization of Biomolecules through Deuterium (B1214612) Labeling

Deuterium (²H) labeling of amino acids is a cornerstone of modern NMR-based structural biology, particularly for larger proteins. cambridge.org The substitution of protons (¹H) with deuterons significantly simplifies complex ¹H-NMR spectra, thereby enhancing resolution and facilitating the assignment of specific resonances. oup.comnih.gov This spectral simplification allows for a more detailed analysis of protein structure and conformation. nih.gov

For instance, in the case of D-Alanine-3,3,3-D3-N-T-boc, the three deuterium atoms on the methyl group (Cβ) would be silent in ¹H-NMR, effectively removing the signal from this position and any associated proton-proton couplings. When this labeled amino acid is incorporated into a protein, it helps to isolate and identify signals from neighboring residues, providing clearer structural insights. The use of selectively deuterated amino acids has been shown to be a cost-effective method for introducing long-lived ¹H-NMR magnetization in proteins, which is particularly beneficial for studying large protein systems. bohrium.com

Furthermore, deuterium labeling is instrumental in studying the dynamics of biomolecules. Techniques like solid-state NMR on partially deuterated samples can provide detailed information on local protein motions and conformational heterogeneity. nih.govbiorxiv.org The relaxation times of side-chain protons in deuterated proteins can offer insights into the flexibility and solvent exposure of different regions of the molecule. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for N-Boc-Alanine Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| N-(tert-Butoxycarbonyl)-L-alanine | Not specified | ¹H | Not specified | Not specified |

| N-Boc-3-(Boc-amino)-D-alanine | CDCl₃ | ¹H | ~1.4 | singlet (Boc) |

| N-Boc-3-(Boc-amino)-D-alanine | CDCl₃ | ¹H | ~4.2 | multiplet (α-H) |

| N-Boc vinyl glycine (B1666218) | CDCl₃ | ¹³C | 167.6 (C=O), 140.8 (C=C), 98.6 (C=C), 80.2 (C-Boc), 42.3 (α-C), 28.2 (CH₃-Boc) | Not applicable |

Application of Deuterium Isotope Effects on Carbon-13 and Nitrogen-15 (B135050) Chemical Shifts

The substitution of a proton with a deuteron (B1233211) induces small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects. These effects, particularly on ¹³C and ¹⁵N nuclei, are sensitive probes of molecular structure and environment. acs.orgbohrium.com

One-bond deuterium isotope effects on ¹⁵N chemical shifts (¹Δ¹⁵N(D)) are influenced by hydrogen bonding strength; a decrease in the isotope effect often correlates with stronger hydrogen bonds. bohrium.comnih.gov Similarly, one-bond deuterium isotope effects on ¹³Cα (¹Δ¹³Cα(D)) can be correlated with protein backbone conformation, helping to distinguish between α-helical and β-strand secondary structures. nih.gov For a molecule like this compound, the deuterium substitution on the β-carbon would primarily influence the ¹³Cβ chemical shift, but smaller, multi-bond isotope effects could also be observed on the α-carbon and the carbonyl carbon. The magnitude of these effects can provide subtle but valuable information about the conformational preferences of the amino acid.

Real-Time Kinetic Monitoring via Deuterium NMR ("On-the-fly" Kinetics)

Real-time, or "on-the-fly," NMR spectroscopy is a powerful tool for studying the kinetics of chemical and biological processes. bohrium.comnih.govcopernicus.org Deuterium NMR can be particularly advantageous for kinetic studies due to its distinct resonance frequency and the often-simplified spectra of deuterated molecules.

For a compound like this compound, one could monitor reactions involving the deuterated methyl group. For example, if the Boc protecting group is cleaved or if the amino acid is incorporated into a peptide, the changes in the deuterium NMR signal could be followed over time to determine reaction rates. While direct examples for this specific compound are not prevalent in the literature, the principle of using labeled compounds for real-time NMR is well-established for monitoring reaction kinetics, including protein folding and enzyme catalysis. nih.govnih.govescholarship.org

Mass Spectrometry (MS) for Isotopic Purity and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, offering high sensitivity and specificity for determining molecular weight, confirming isotopic enrichment, and performing quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Amino Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules, including amino acids, in complex mixtures. chumontreal.qc.canih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

For this compound, an LC-MS/MS method would be developed to separate it from other components in a sample, such as a biological fluid or a reaction mixture. The compound would then be ionized and fragmented in the mass spectrometer. Specific parent-to-daughter ion transitions are monitored in what is known as multiple reaction monitoring (MRM), providing a high degree of selectivity and allowing for accurate quantification. researchgate.net Deuterated compounds like this compound are frequently used as internal standards in quantitative LC-MS/MS assays for their non-deuterated counterparts, as they have nearly identical chemical and physical properties but are distinguishable by mass. chumontreal.qc.camedchemexpress.com This approach corrects for variability during sample preparation and analysis, leading to highly accurate and precise measurements. mdpi.comau.dk

Table 2: Illustrative LC-MS/MS Parameters for Amino Acid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alanine (B10760859) | 90.1 | 44.1 | 15 |

| D-Alanine-3,3,3-D3 | 93.1 | 47.1 | 15 |

| Leucine | 132.1 | 86.1 | 12 |

| Phenylalanine | 166.1 | 120.1 | 18 |

This table provides hypothetical yet representative parameters for amino acid analysis by LC-MS/MS. The values for D-Alanine-3,3,3-D3 are projected based on the expected mass shift due to deuteration. Actual parameters would need to be optimized experimentally.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein conformational dynamics, protein-protein interactions, and ligand binding. nih.govthermofisher.commdpi.comcreative-proteomics.com The method relies on the principle that amide hydrogens on the protein backbone exchange with deuterium atoms when the protein is placed in a deuterated solvent (D₂O). nih.gov The rate of this exchange is dependent on the local solvent accessibility and hydrogen bonding of the amide hydrogens. nih.gov

While this compound itself is not directly used in the exchange process of HDX-MS (which monitors backbone amide exchange), deuterated amino acids are crucial in the broader context of structural proteomics. For instance, they can be used as internal standards or incorporated into proteins to study specific regions. The data obtained from HDX-MS provides insights into the flexible and rigid regions of a protein, and how these change upon interaction with other molecules. nih.govmdpi.com The protein is typically digested into peptides after the exchange reaction, and the deuterium uptake of each peptide is measured by mass spectrometry. thermofisher.comnih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) for Nitrogen Isotope Ratios

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) is a powerful technique for determining nitrogen stable isotope ratios (¹⁵N/¹⁴N) in individual compounds within a complex mixture. nih.govacs.org The process involves the separation of volatile compounds by gas chromatography, followed by their online combustion into simpler gases (like N₂ and CO₂). ucdavis.eduvliz.be The resulting N₂ gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹⁵N to ¹⁴N.

For amino acid analysis, a derivatization step is often required to increase the volatility of the compounds for GC separation. ucdavis.edu Common derivatization methods include conversion to N-acetyl propyl (NAP) or N-pivaloyl-isopropyl (NPP) esters. nih.gov In the case of this compound, the presence of the N-t-Boc protecting group already modifies its chemical properties, influencing its chromatographic behavior.

The nitrogen isotopic composition is expressed in delta (δ) notation in per mil (‰) relative to a standard (atmospheric air for nitrogen). jamstec.go.jp The formula for this calculation is: δ¹⁵N (‰) = [ (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard – 1 ] x 1000 jamstec.go.jp

This technique is sensitive enough to reveal subtle differences in isotopic composition that can arise from the synthetic pathways or biological processes the amino acid has undergone. jamstec.go.jp For instance, enantiomer-specific isotope analysis (ESIA) can determine the nitrogen isotopic differences between D- and L-alanine, providing insights into their origins. jamstec.go.jp Research has shown that D-alanine in some bacteria is depleted in ¹⁵N relative to L-alanine. jamstec.go.jp

Representative Nitrogen Isotope Ratio Data for Alanine Enantiomers

This table presents typical data obtained from GC-c-IRMS analysis of amino acids, illustrating the types of results generated by this technique. The values are based on published findings for D- and L-alanine from various sources. jamstec.go.jp

| Sample Source | Analyte | δ¹⁵N (‰ vs. Air) | Δ¹⁵N (δ¹⁵N D-Ala - δ¹⁵N L-Ala) |

| Staphylococcus staphylolyticus | D-Alanine | +5.8 | -2.0 |

| L-Alanine | +7.8 | ||

| Bacillus subtilis | D-Alanine | +4.5 | -2.0 |

| L-Alanine | +6.5 | ||

| Lactobacillus acidophilus | D-Alanine | -2.1 | -3.5 |

| L-Alanine | +1.4 | ||

| Racemic Alanine (Chemical Synthesis) | D-Alanine | +10.2 | 0.0 |

| L-Alanine | +10.2 |

Chiral Separation Techniques for Enantiomeric Purity and Isotopic Analysis

Ensuring the enantiomeric purity of a chiral compound like this compound is critical, as different enantiomers can have vastly different biological activities. researchgate.net Chromatographic techniques are the primary methods for separating enantiomers and quantifying enantiomeric excess. mdpi.com

Two main strategies are employed for the chiral separation of amino acids:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward approach, where the enantiomers are separated on a column that contains a chiral selector. For GC, columns with chiral polysiloxane phases, such as Chirasil-Val, are effective. jamstec.go.jp For High-Performance Liquid Chromatography (HPLC), various CSPs are available. Macrocyclic antibiotic-based columns, such as the CHIROBIOTIC T, have demonstrated unique selectivity for underivatized and N-derivatized amino acids, including N-t-Boc protected forms. sigmaaldrich.com

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. jamstec.go.jpnih.gov Commonly used CDAs for amino acids include Marfey's reagent (FDAA), (S)-NIFE, and OPA-IBLC (o-phthalaldehyde/isobutyryl-L-cysteine). nih.govresearchgate.net

These separation techniques are frequently coupled with mass spectrometry (LC-MS) for highly sensitive and selective detection. nih.govmdpi.com Furthermore, when combined with IRMS, it allows for enantiomer-specific isotopic analysis (ESIA), which can simultaneously provide information on both the enantiomeric ratio and the isotopic composition of each enantiomer. jamstec.go.jp This is particularly valuable for verifying the integrity of isotopically labeled chiral compounds. For this compound, a product specification of >95% enantiomeric purity is a key quality parameter that must be verified analytically. clearsynth.com

Typical Chiral Separation Parameters for N-t-Boc-Amino Acids

This table outlines common starting conditions for the chiral separation of N-t-Boc protected amino acids by HPLC, based on established methods. sigmaaldrich.com

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | CHIROBIOTIC T (Teicoplanin-based CSP) |

| Mobile Phase (Reversed-Phase) | Gradient of Methanol (B129727) and 0.1% Triethylammonium Acetate (TEAA) buffer (e.g., pH 4.1) |

| Mobile Phase (Polar Ionic Mode) | Acetonitrile (B52724) / Methanol / Acetic Acid / Triethylamine (e.g., 100/4/0.2/0.1 v/v/v/v) |

| Detection | UV (e.g., 210 nm), Mass Spectrometry (MS) |

| Expected Outcome | Baseline separation of D- and L-enantiomers with resolution (Rs) > 1.5 |

Computational Approaches in Deuterated Biomolecule Research

Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Isotope Effects on Chemical Shifts

Density Functional Theory (DFT) has become a crucial tool for interpreting the nuanced effects of deuteration on NMR chemical shifts, providing a direct link between experimental observables and the underlying molecular structure and environment. Deuterium isotope effects (DIEs) on nuclear chemical shifts, particularly for nuclei like ¹³C and ¹⁵N, are sensitive probes of hydrogen bonding. nih.govbohrium.comresearchgate.net

Theoretical calculations are essential for disentangling the complex interplay of factors that contribute to these isotope effects in large biomolecules with multiple hydrogen bonds. mdpi.com In practice, calculating DIEs often involves optimizing the geometry of the molecule and then calculating nuclear shieldings using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The effect of deuteration can be simulated by making small adjustments to the model, such as shortening the X-H bond length (where X is O or N) by a fixed amount (e.g., 0.01 Å) to mimic the isotopic substitution. mdpi.com The difference in the calculated nuclear shielding between the normal and "deuterated" model yields the theoretical isotope effect, which can then be compared with experimental values. mdpi.com

A key application of this synergy between DFT and NMR is the characterization of hydrogen bonds. nih.gov For instance, the one-bond deuterium isotope effect on ¹⁵N chemical shifts (¹Δ¹⁵N(D)) has been shown to decrease as the strength of the hydrogen bond involving the NH group increases. bohrium.com DFT calculations can improve the accuracy of proton positions in structures derived from X-ray crystallography, which is critical for accurately calculating these DIEs. nih.gov By comparing DFT-calculated isotope effects with experimental NMR data, researchers can refine structural models, gauge hydrogen bond strength, and even distinguish between different tautomeric states of molecules in solution. nih.govbohrium.com

| Computational Method/Functional | Application/System Studied | Key Findings | Citations |

| B3LYP / 6-31G(d) | Analysis of hydrogen bonding patterns in Rifampicin. | Enabled analysis of a complex hydrogen bonding network by correlating calculated and experimental ¹³C DIEs. | mdpi.com |

| BPW91 / 6-31G(d,p) | Improving structural accuracy for ubiquitin. | Corrected inaccurate NH proton positions from X-ray data, which is crucial for calculating DIEs on ¹⁵N shifts. | nih.gov |

| B3LYP-GD3BJ / 6-311++G(d,p) | Structure and isotope effect calculations in 5-acylrhodanines. | Determined that the compounds exist in the enol form rather than alternative thiol or keto-thione forms. | nih.gov |

| Jameson Approach | General calculation of DIEs on ¹³C, ¹⁵N, and ¹⁹F shifts. | Provides a theoretical framework for calculating DIEs by assuming a shortening of the XH bond upon deuteration. | nih.govresearchgate.net |

| Multicomponent ab initio MO | Direct calculation of H/D isotope effects on nuclear shielding. | Enables simultaneous determination of electronic and protonic wave functions to directly calculate geometric differences. | acs.org |

Modeling of Reaction Mechanisms Involving Deuterated Species

Isotopically labeled compounds such as D-Alanine-3,3,3-D3-N-T-boc are invaluable tools for elucidating reaction mechanisms. By tracking the fate of the deuterium label, chemists can infer the movement of atoms and the nature of intermediate states. Computational modeling plays a vital role in this process, helping to rationalize experimental observations and test mechanistic hypotheses that are otherwise inaccessible.

A prominent example is the study of the conversion of cysteine (Cys) to dehydroalanine (B155165) (Dha) in proteins, a reaction used in bioconjugation. ox.ac.ukucl.ac.uk By using a Cys residue selectively deuterated at the α-carbon, researchers could probe the mechanism of this elimination reaction. ucl.ac.uk Experimental results, when combined with ab initio calculations, led to the proposal of a novel "carba-Swern" mechanism. ucl.ac.uk The calculations suggested the formation of an unusual sulfonium (B1226848) ylide intermediate, which acts as an internal base to abstract a proton from the protein backbone, initiating the elimination. ox.ac.ukucl.ac.uk This detailed mechanistic insight would be difficult to obtain without the combination of isotopic labeling and computational analysis.

Similarly, computational modeling is used to understand industrial catalytic processes involving deuteration. For instance, microkinetic models based on first-principles calculations have been developed to elucidate the mechanism of carbon monoxide (CO) deuteration to form deuterated methanol (B129727) (CD₃OD) over copper-based catalysts. researchgate.net These models can predict turnover frequencies and identify the dominant active sites and reaction pathways, highlighting the crucial role of intermediate coverage effects that are not apparent from simpler models. researchgate.net

| Reaction Studied | Deuterated Species | Computational Approach | Key Mechanistic Insight | Citations |

| Cysteine to Dehydroalanine Conversion | α-deuterated Cysteine | Ab initio calculations | Revealed a stepwise mechanism via on-protein carbanions and a sulfonium ylide intermediate ("carba-Swern"). | ox.ac.ukucl.ac.uk |

| CO Deuteration on Cu-based Catalysts | Deuterium gas (D₂) | Microkinetic modeling based on first-principles calculations | Identified specific copper surfaces as dominant active sites and highlighted the importance of adsorbate-adsorbate interactions. | researchgate.net |

| Enantioretentive α-Deuteration of Amino Acids | Deuterated ethanol (B145695) (EtOD) as solvent/source | Mechanistic investigation | Ruled out inter- or intramolecular metal coordination, suggesting a mechanism based on the preservation of chiral information in a protic solvent. | nih.gov |

Development and Application of Computational Tools for HDX-MS Data Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a cornerstone technique for studying protein conformation and dynamics. nih.govnih.gov The experiment measures the rate at which backbone amide hydrogens exchange with deuterium when a protein is placed in a D₂O buffer. researchgate.net The massive amount of data generated by modern HDX-MS experiments has necessitated the development of a suite of specialized computational tools to automate and standardize the analysis workflow. nih.govacs.org

A comprehensive HDX-MS data analysis workflow involves several key computational steps:

Peptide Identification : The protein is proteolytically digested, and the resulting peptides are identified from undeuterated control samples using standard database search algorithms. nih.govacs.org

Deuterium Uptake Calculation : For each identified peptide, software tools locate the corresponding isotopic envelopes in the mass spectra from deuterated samples and calculate the average mass increase over time. nih.govacs.org

Data Correction and Visualization : The calculated deuterium uptake values are often corrected for back-exchange (the loss of deuterium during analysis) and plotted to visualize the exchange kinetics for different regions of the protein. nih.gov

Differential Analysis : Statistical tests are applied to identify significant differences in deuterium uptake between two or more experimental states (e.g., a protein with and without a binding partner), pinpointing regions of conformational change. nih.govresearchgate.net

Increasing Spatial Resolution : Advanced algorithms aim to deconvolve the peptide-level data to provide information at the single-residue level, which is the ultimate goal of many HDX-MS studies. nih.govnih.gov

Numerous software packages have been developed to address these tasks, each employing different algorithms and statistical approaches. nih.gov These tools are critical for managing the complexity and volume of HDX-MS data, enabling researchers to extract meaningful insights into protein structural dynamics. researchgate.netacs.org

| Software Tool Function | Description | Importance in Workflow | Citations |

| Automated Peptide Identification | Assigns mass spectra from control runs to a list of proteolytic peptides. | The foundational step for tracking deuterium uptake in specific protein regions. | nih.govnih.govacs.org |

| Deuterium Uptake Calculation | Assigns peaks in deuterated spectra and calculates the mass increase for each peptide. | The core data extraction step, quantifying the extent of deuterium exchange. | nih.govacs.org |

| Back-Exchange Correction | Computationally estimates and corrects for the loss of incorporated deuterium during the analytical process. | Ensures the accuracy of the measured exchange rates. | nih.gov |

| Bimodal Spectrum Analysis | Identifies and deconvolves spectra that show two distinct isotopic envelopes, indicative of different conformational states (EX1 kinetics). | Allows for the study of co-existing protein conformations or dynamics. | nih.govresearchgate.net |

| Differential Analysis & Statistics | Localizes and quantifies statistically significant differences in deuterium uptake between different experimental conditions. | Objectively identifies regions of the protein affected by binding, mutation, or other perturbations. | nih.govacs.org |

| Increased Spatial Resolution | Employs algorithms to infer exchange behavior at the single-residue level from overlapping peptide data. | Aims to overcome the primary resolution limitation of the bottom-up HDX-MS method. | nih.govresearchgate.net |

Predictive Modeling for Optimal Isotopic Labeling Strategies

The design of an effective isotopic labeling experiment is crucial for its success, and computational modeling is increasingly used to predict outcomes and optimize strategies. This is particularly important for in vivo metabolic labeling, where the incorporation of isotopes is dependent on complex cellular metabolic networks. oup.comnih.gov

In techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), predictive models can help anticipate potential issues. nih.gov For example, the metabolic conversion of one labeled amino acid into another (e.g., arginine to proline) can complicate quantification. nih.gov Computational models of metabolic pathways can help predict the extent of such conversions, allowing researchers to choose more suitable labeled amino acids or adjust their data analysis strategy accordingly.

Predictive modeling is also essential when the mass difference between labeled and unlabeled forms of a peptide is not fixed, as is common in metabolic labeling experiments (e.g., ¹⁵N labeling). oup.comnih.gov Unlike chemical tagging methods that add a fixed mass, the mass shift in metabolic labeling depends on the amino acid composition of each specific peptide. oup.com Predictive algorithms are therefore required to automatically match the "light" and "heavy" isotopic distributions for thousands of peptides in a complex mixture without prior knowledge of their sequences. oup.com Furthermore, predictive models of metabolic behavior, such as using regression analysis of ²H-labeled water incorporation, can be developed to estimate key biological parameters like cell proliferation rates. fiveable.me As labeling strategies become more complex, combining different approaches like precursor ion and isobaric tagging, the need for predictive modeling to guide experimental design and ensure accurate quantification will continue to grow. acs.org

| Modeling Application | Labeling Strategy | Purpose of Model | Citations |

| Predicting Metabolic Conversion | SILAC (e.g., with labeled Arginine) | To anticipate and account for the undesired conversion of the labeled amino acid (e.g., Arg to Pro), which affects quantification. | nih.gov |

| Matching Variable Isotopic Distributions | Metabolic Labeling (e.g., ¹⁵N) | To automatically pair light and heavy peptide signals when the mass shift depends on the variable amino acid sequence. | oup.com |

| Estimating Biological Rates | ²H-labeled water incorporation | To develop regression models that correlate isotope incorporation rates with cellular processes like proliferation. | fiveable.me |

| Optimizing Hybrid Strategies | Combined precursor isotopic labeling and isobaric tagging (cPILOT) | To guide the design of complex, multiplexed experiments by predicting the behavior of different labeling chemistries. | acs.org |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated molecules, including amino acids, is a critical area of research. researchgate.netj-parc.jp Current methods for producing deuterated compounds often involve techniques like exposing starting materials to heavy water (deuterium oxide) at high temperatures and pressures with a catalyst. ansto.gov.auansto.gov.au However, there is a continuous drive to develop more efficient, selective, and cost-effective deuteration methods. rsc.org